molecular formula C21H22N2OS B2582688 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946326-94-9

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2582688
CAS No.: 946326-94-9
M. Wt: 350.48
InChI Key: WIVFTZNWYHXPMG-UHFFFAOYSA-N
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Description

This compound is a biphenyl-4-carboxamide derivative featuring a tertiary amine (dimethylamino) and a thiophene moiety on the ethyl side chain attached to the amide nitrogen.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-23(2)20(19-12-13-25-15-19)14-22-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15,20H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVFTZNWYHXPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the biphenyl derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Dimethylamino-Thiophene Substituent:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and amidation reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of thiophene compounds have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide may also possess similar activity .

Antioxidant Properties

Studies have demonstrated that thiophene derivatives can exhibit significant antioxidant activity. For instance, certain synthesized thiophene-2-carboxamide derivatives showed substantial inhibition of free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .

Neuropharmacology

The presence of the dimethylamino group in the structure may enhance the compound's interaction with neurotransmitter receptors. This suggests potential applications in neuropharmacology, particularly for conditions like anxiety or depression where modulation of neurotransmitter systems is crucial.

Drug Development

Given its diverse biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases and cancer. Its unique structural features may allow for the development of novel therapeutic agents with improved efficacy and reduced side effects.

  • Antimicrobial Efficacy : A study evaluated several thiophene derivatives for their antimicrobial properties against common pathogens. The results indicated that modifications to the thiophene ring enhanced activity against Staphylococcus aureus, supporting further exploration of this compound in this area.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity. Further research is warranted to explore its mechanism of action and therapeutic index.
  • Neuropharmacological Studies : Research into related compounds indicated potential interactions with neurotransmitter systems, suggesting that this compound could be explored for its effects on mood disorders.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions.

    Organic Electronics: In materials science, the compound’s electronic properties are crucial. The conjugated system of the biphenyl and thiophene rings allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural Analogues of Biphenyl-4-Carboxamides

The evidence highlights several biphenyl-4-carboxamide derivatives with varying substituents on the amide nitrogen and biphenyl ring. Key comparisons include:

Key Observations:

Bulky substituents (e.g., compound 8) may hinder membrane permeability but enhance target binding through hydrophobic interactions.

The thiophene ring in the target compound provides π-π stacking capabilities, distinct from benzodioxole (compound 22a) or pyridinyl groups () .

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between biphenyl-4-carboxylic acid and 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine, analogous to procedures in and using carbodiimide or HATU-mediated reactions . Yields for similar compounds range from 50% to 84%, suggesting feasible scalability for the target molecule .

Thiophene-Containing Analogues

Thiophene derivatives are notable for their bioisosteric properties. Comparisons include:

Table 2: Thiophene-Based Analogues
Compound Name (Source) Core Structure Functional Groups Biological Relevance
Target Compound Biphenyl-4-carboxamide Thiophene, dimethylamino Not reported
Monomer 1 (N,N-dimethyl-N-(2-(thiophen-3-yl)acetamido)ethyloctan-1-aminium bromide) Quaternary ammonium Thiophene, acetamide, alkyl chain Amphiphilic conjugate for drug delivery
2-Thiophenecarboxamide derivative () Biphenyl-sulfonyltriazolyl Thiophenecarboxamide, trifluoromethyl Sold as a bioactive compound (specific use unreported)
Key Observations:
  • The target compound’s thiophene is directly linked to the amide nitrogen, unlike monomer 1 (), where thiophene is part of an acetamide side chain .
  • ’s compound features a sulfonamide-triazole-thiophene hybrid, highlighting versatility in thiophene integration for diverse applications .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a biphenyl core with a carboxamide functional group and a dimethylamino-thiophene side chain. The molecular formula is C18H20N2OC_{18}H_{20}N_2O with a molecular weight of 284.36 g/mol. The presence of the thiophene ring may contribute to its biological activity due to the heteroatom's influence on electronic properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The dimethylamino group may enhance solubility and bioavailability, while the thiophene ring could facilitate interactions with specific biological pathways.

Antiviral Activity

A study investigating related compounds showed significant antiviral activity against influenza virus strains. The mechanism involved inhibition of viral RNA polymerase, which is crucial for viral replication. The docking studies suggested that modifications in the side chain could enhance binding affinity to the target protein .

Anticancer Potential

Preliminary studies have indicated that similar biphenyl derivatives exhibit cytotoxic effects on various cancer cell lines. These compounds often induce apoptosis through the activation of caspases and modulation of cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Neuropharmacological Effects

The dimethylamino group suggests potential central nervous system activity, as many compounds with similar moieties are known to act as neurotransmitter modulators. Research into related compounds has indicated effects on serotonin and dopamine pathways, which could be relevant for mood disorders and neurodegenerative diseases.

Study 1: Antiviral Efficacy

In a controlled study, a series of biphenyl derivatives were synthesized and tested for their antiviral properties against H1N1 influenza. Among these, compounds with similar structural motifs demonstrated EC50 values in the low micromolar range, indicating effective inhibition of viral replication .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of biphenyl derivatives on breast cancer cell lines. Results showed that certain analogs induced significant cell death at concentrations above 10 µM, suggesting that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

Activity Model/Target Effect Reference
AntiviralInfluenza Virus H1N1Significant inhibition
CytotoxicityBreast Cancer Cell LinesInduced apoptosis
NeuropharmacologicalSerotonin/Dopamine PathwaysModulation potential

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